2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide
Overview
Description
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a biochemical used for proteomics research . It has a molecular formula of C13H16ClNO and a molecular weight of 237.73 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide consists of a phenyl ring attached to a cyclobutyl group, which is further connected to an acetamide group through a methyl linkage . The InChI representation of the molecule isInChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide include a molecular weight of 223.70 g/mol, XLogP3-AA of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, four rotatable bond counts, an exact mass and monoisotopic mass of 223.0763918 g/mol, a topological polar surface area of 29.1 Ų, a heavy atom count of 15, and a complexity of 232 .Scientific Research Applications
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Proteomics Research
- Field : Biochemistry
- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : Derivatives of acetamide, such as phenoxy acetamide, have been studied for their pharmacological activities . These compounds could potentially be used as therapeutic candidates .
- Method : The specific methods of application in medicinal chemistry are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Anti-microbial Agents
- Field : Microbiology
- Application : Arylacetamides, which include 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, have been used as anti-microbial agents . They have been used as herbicides, antifungal agents, and disinfectants .
- Method : The specific methods of application in microbiology are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Future Directions
Given the antimicrobial potential of related compounds , future research could explore the biological activity of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, particularly its potential antimicrobial properties. Further investigation into the synthesis and chemical reactions of this compound could also provide valuable insights.
properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJCUASSISRGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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